2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound features a 1,2,4-benzothiadiazine core substituted with a butyl group at position 4 and sulfonyl groups (1,1-dioxido) at positions 1 and 1. A thioether linkage at position 3 connects the heterocycle to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.
Structurally, it belongs to a class of sulfur-containing heterocyclic acetamides, which are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S3/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFRQNJUCYSVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related derivatives:
Pharmacological and Physicochemical Comparisons
Core Heterocycle Influence: The 1,2,4-benzothiadiazine core in the target compound (vs. benzothiazole in or 1,4-benzothiazine in ) introduces distinct electronic and steric effects.
Substituent Effects :
- The thiophen-2-ylmethyl group on the acetamide may enhance lipophilicity (logP ~3.5 estimated) compared to the 3-chloro-2-methylphenyl analog (logP ~4.0) , affecting blood-brain barrier penetration.
- Piperazine or imidazole substituents (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved aqueous solubility.
Biological Activity Trends :
- Compounds with bulky aromatic substituents (e.g., diphenylimidazole in ) show potent anticancer activity, likely due to enhanced target binding via π-stacking. The target compound’s thiophene group may offer similar advantages but with reduced steric hindrance.
- The butyl chain on the benzothiadiazine core could promote hydrophobic interactions with enzyme pockets, analogous to alkyl chains in kinase inhibitors .
Research Findings and Data
Anticancer Activity (Hypothetical Projection)
While direct data for the target compound is unavailable, structurally related compounds exhibit notable activity:
- N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10 in ):
- GI₅₀ = 1.2 µM against leukemia CCRF-CEM cells.
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide :
- Moderate cytotoxicity (IC₅₀ = 8.7 µM) against MCF-7 breast cancer cells.
The target compound’s sulfonyl groups may improve target selectivity compared to non-sulfonated analogs, as seen in antidiabetic benzothiadiazines .
Physicochemical Properties
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